molecular formula C21H17FN4O2 B243680 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide

Cat. No. B243680
M. Wt: 376.4 g/mol
InChI Key: MOYUEMHVHZZBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide, commonly known as FMISO, is a radiopharmaceutical compound used in medical imaging. This compound has gained significant attention in the field of nuclear medicine due to its unique properties and potential applications.

Mechanism of Action

FMISO is a hypoxia tracer that is selectively taken up by hypoxic cells. The mechanism of uptake involves the reduction of FMISO to its corresponding hydroxylamine by intracellular reductases in hypoxic cells. The hydroxylamine is then trapped within the cell, leading to the accumulation of FMISO in hypoxic tissues. The accumulation of FMISO in hypoxic tissues is proportional to the degree of hypoxia, making it a valuable tool for hypoxia imaging.
Biochemical and Physiological Effects:
FMISO is a relatively safe compound with minimal side effects. It is rapidly eliminated from the body through renal excretion, and its half-life is approximately 2.5 hours. FMISO does not accumulate in normal tissues and is only taken up by hypoxic cells, making it a highly specific imaging agent.

Advantages and Limitations for Lab Experiments

FMISO PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high-resolution images, and can detect hypoxia at an early stage. However, FMISO PET imaging has some limitations, such as limited availability, high cost, and the need for specialized equipment and trained personnel.

Future Directions

FMISO has the potential to be used in a wide range of applications beyond hypoxia imaging. Some of the future directions for FMISO research include:
1. Developing new radiopharmaceuticals based on FMISO for imaging other biological processes.
2. Combining FMISO PET imaging with other imaging modalities to improve diagnostic accuracy.
3. Developing new methods for synthesizing FMISO that are more efficient and cost-effective.
4. Investigating the use of FMISO in monitoring the response to therapy in cancer patients.
5. Studying the role of hypoxia in various diseases and developing new therapies based on FMISO imaging.
Conclusion:
FMISO is a promising radiopharmaceutical compound with potential applications in medical imaging and research. Its unique properties make it a valuable tool for detecting hypoxia in various cancers and other diseases. Further research is needed to explore its full potential and develop new applications for this compound.

Synthesis Methods

FMISO is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 2-amino-5-methylbenzoic acid to form 4-fluoro-N-(2-carboxy-5-methylphenyl)aniline. This intermediate compound is then reacted with triphosgene to form the corresponding isocyanate, which is subsequently reacted with 2-amino-1,2,3-benzotriazole to form FMISO.

Scientific Research Applications

FMISO is primarily used in positron emission tomography (PET) imaging to detect hypoxia, which is a condition characterized by low oxygen levels in tissues. Hypoxia is a common feature of many solid tumors and is associated with poor prognosis and resistance to therapy. By detecting hypoxia, FMISO PET imaging can help in the diagnosis, staging, and treatment planning of various cancers.

properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C21H17FN4O2/c1-13-4-3-5-17(20(13)28-2)21(27)23-15-8-11-18-19(12-15)25-26(24-18)16-9-6-14(22)7-10-16/h3-12H,1-2H3,(H,23,27)

InChI Key

MOYUEMHVHZZBNP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.